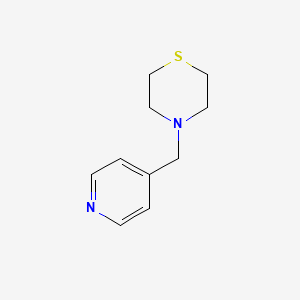![molecular formula C9H12N2O4S B5746750 methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate CAS No. 58358-81-9](/img/structure/B5746750.png)
methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate, also known as MSMA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C. MSMA has been studied for its potential use as an anticancer agent, as well as its ability to inhibit the growth of various microorganisms.
作用机制
The mechanism of action of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA polymerase and topoisomerase II, which are involved in DNA synthesis and repair. methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has also been shown to induce oxidative stress and activate the p38 MAPK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has some limitations as well. It is highly toxic and can cause harm to humans and the environment if not handled properly. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on living organisms.
未来方向
There are several future directions for research on methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to explore its potential use as an antimicrobial agent, as it has been shown to inhibit the growth of various microorganisms. Additionally, research could focus on developing safer and more efficient methods for synthesizing and handling methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate.
合成方法
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain pure methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate.
科学研究应用
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate works by inducing cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed.
属性
IUPAC Name |
methyl N-[(4-methylphenyl)sulfonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)16(13,14)11-10-9(12)15-2/h3-6,11H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBCGGVCKHZJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355271 |
Source


|
| Record name | ST50928293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58358-81-9 |
Source


|
| Record name | ST50928293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5746673.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)

![N-ethyl-2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5746694.png)

![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5746723.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)

